1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine
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Overview
Description
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a piperazine ring substituted with a phenyl group. The presence of a chloro and an ethylbenzenesulfonyl group further adds to its structural complexity. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine typically involves multi-step synthetic routes The process begins with the preparation of the triazoloquinazoline core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the triazoloquinazoline core with 4-phenylpiperazine, often using coupling reagents such as EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological receptors and enzymes, particularly those involved in signal transduction pathways.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression. The presence of the triazoloquinazoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine can be compared with other triazoloquinazoline derivatives, such as:
1-[7-Chloro-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring.
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylmorpholine: Similar structure but with a morpholine ring instead of a piperazine ring
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-2-19-8-11-22(12-9-19)37(35,36)27-26-29-25(23-18-20(28)10-13-24(23)34(26)31-30-27)33-16-14-32(15-17-33)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALYTMWWWNYYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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